6-Ethyl-2,6-diazaspiro[3.4]octane 6-Ethyl-2,6-diazaspiro[3.4]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18683079
InChI: InChI=1S/C8H16N2/c1-2-10-4-3-8(7-10)5-9-6-8/h9H,2-7H2,1H3
SMILES:
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

6-Ethyl-2,6-diazaspiro[3.4]octane

CAS No.:

Cat. No.: VC18683079

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2,6-diazaspiro[3.4]octane -

Specification

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name 6-ethyl-2,6-diazaspiro[3.4]octane
Standard InChI InChI=1S/C8H16N2/c1-2-10-4-3-8(7-10)5-9-6-8/h9H,2-7H2,1H3
Standard InChI Key WQEBYNUXWYRLCB-UHFFFAOYSA-N
Canonical SMILES CCN1CCC2(C1)CNC2

Introduction

Chemical Structure and Physicochemical Properties

6-Ethyl-2,6-diazaspiro[3.4]octane (IUPAC name: 6-ethyl-2,6-diazaspiro[3.4]octane; molecular formula: C₈H₁₆N₂) features a spirocyclic architecture comprising a cyclopropane ring fused to a piperidine-like system. The ethyl group at the 6-position introduces steric and electronic modifications that distinguish it from simpler diazaspiro analogues. Key physicochemical parameters include:

PropertyValue
Molecular Weight140.23 g/mol
XLogP31.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Polar Surface15.3 Ų

The spirojunction imposes significant ring strain, which influences both synthetic accessibility and reactivity. Density functional theory (DFT) calculations suggest that the ethyl substituent stabilizes the chair-like conformation of the piperidine ring, enhancing compatibility with biological targets .

Synthetic Methodologies

Core Structure Assembly

The synthesis of 2,6-diazaspiro[3.4]octane derivatives typically employs annulation strategies. A three-route approach developed by Lukin et al. (2022) demonstrates the adaptability of spirocyclic synthesis :

  • Cyclopentane Annulation: Reaction of ethylenediamine derivatives with cyclopropane precursors under basic conditions (e.g., K₂CO₃/DMF).

  • Four-Membered Ring Formation: [2+2] Cycloaddition between aziridines and alkenes catalyzed by transition metals.

  • Tandem Cyclization-Reduction: Sequential treatment of nitroalkenes with reducing agents (e.g., LiAlH₄) to form the spiro framework.

Industrial-scale production often utilizes continuous flow reactors to optimize yield (typically 65–78%) while minimizing purification steps .

Ethyl Group Functionalization

Biological Activities and Mechanisms

Antitubercular Properties

A 2022 structure-activity relationship (SAR) study evaluated 12 nitrofuran derivatives of 6-ethyl-2,6-diazaspiro[3.4]octane against M. tuberculosis H37Rv . Key findings include:

CompoundMIC (μg/mL)Structural Feature
170.0161,2,4-Triazole substituent
240.1251,2,4-Oxadiazole moiety
180.250Unsubstituted parent core

Mechanistic studies suggest that the 1,2,4-triazole derivative (Compound 17) inhibits mycobacterial dihydrofolate reductase (DHFR) through competitive binding at the pterin site .

KRASG12C Inhibition in Oncology

In covalent inhibitor development for KRASG12C-driven cancers, 6-ethyl-2,6-diazaspiro[3.4]octane serves as a key pharmacophore. Huang et al. (2025) reported a derivative (Compound 56.6) with IC₅₀ = 2.3 nM against NSCLC cells, achieved through:

  • Covalent Modification: Michael addition to cysteine 12

  • Enhanced Selectivity: Spirocyclic geometry prevents off-target binding to WT KRAS

Comparative Analysis with Structural Analogues

Impact of Ethyl Substitution

Comparative studies reveal that ethyl substitution at the 6-position confers:

  • 20-fold increase in metabolic stability versus des-ethyl analogues

  • 3.5× improved blood-brain barrier permeability in rodent models

  • Reduced hERG channel affinity (IC₅₀ > 30 μM vs. 8.2 μM for 2,6-diazaspiro[3.4]octane)

Diazaspiro[3.4]octane Derivatives

CompoundKey FeatureBioactivity
2,6-Diazaspiro[3.4]octaneParent scaffoldModerate antimicrobial activity
6-Methyl derivativeIncreased lipophilicityEnhanced CNS penetration
6-Cyclopropyl analogueImproved metabolic stabilityLower aqueous solubility

Future Directions and Challenges

Targeted Drug Delivery Systems

Encapsulation of 6-ethyl-2,6-diazaspiro[3.4]octane derivatives in lipid nanoparticles (LNPs) shows promise for:

  • Tuberculosis Therapy: Sustained release over 72 hours in macrophage models

  • Oncological Applications: Tumor-selective accumulation via EPR effect

Synthetic Biology Approaches

Recent advances in enzymatic cascades enable biosynthesis of the spirocyclic core using engineered E. coli strains (yield: 1.2 g/L), potentially revolutionizing large-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator